molecular formula C9H15NO3S B7181510 Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

Cat. No.: B7181510
M. Wt: 217.29 g/mol
InChI Key: WKMOVVAGYHZDJY-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is a synthetic organic compound that belongs to the class of thiazinanones. This compound is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further connected to a 2-methyl-1,1-dioxo-1,4-thiazinan-4-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone typically involves the cyclization of intermediate compounds. One common method involves the reaction of a cyclopropyl ketone with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazinanones depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethanone
  • Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propanone

Uniqueness

Cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the thiazinanone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-7-6-10(4-5-14(7,12)13)9(11)8-2-3-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMOVVAGYHZDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS1(=O)=O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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